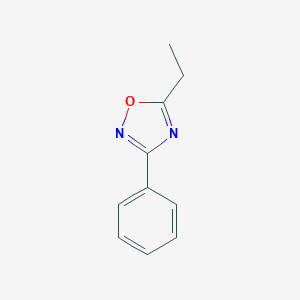
5-ethyl-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of an ethyl group at the 5-position and a phenyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of aryl amidoximes with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for several hours can yield 1,2,4-oxadiazoles in good yields .
Industrial Production Methods
Industrial production of oxadiazoles often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the substituents on the oxadiazole ring.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the oxadiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazoles .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of high-energy materials and as a component in organic electronics
Wirkmechanismus
The mechanism of action of 5-ethyl-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes or interfere with the function of cellular components. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties.
1,2,5-Oxadiazole: Known for its high-energy properties and applications in explosives.
1,3,4-Oxadiazole: Exhibits a range of biological activities similar to 1,2,4-oxadiazole
Uniqueness
5-ethyl-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and phenyl groups can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
10364-68-8 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
5-ethyl-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
IWXUZMIVJPIVFM-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2 |
Key on ui other cas no. |
10364-68-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















